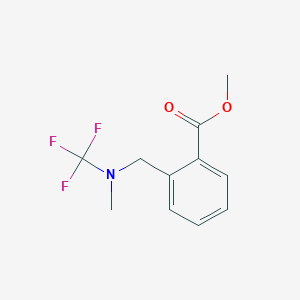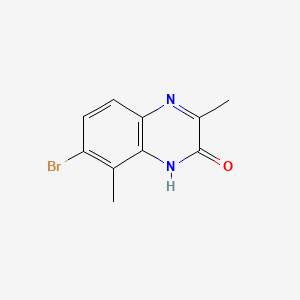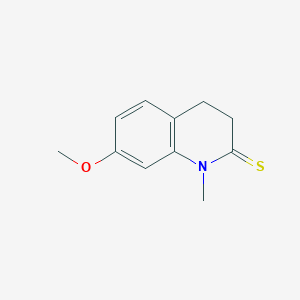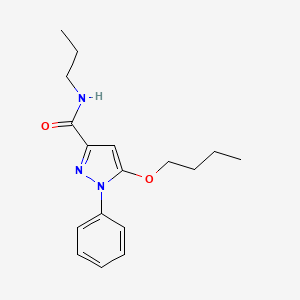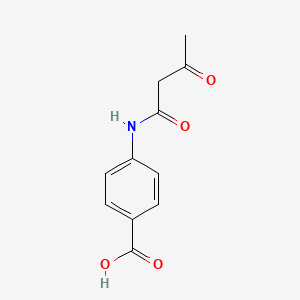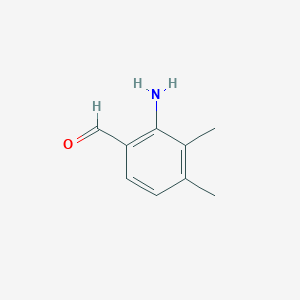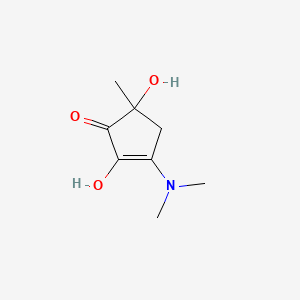
3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one is an organic compound with a unique structure that includes a dimethylamino group, two hydroxyl groups, and a methyl group attached to a cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor under controlled conditions. For example, a reaction involving dimethylamine and a cyclopentenone derivative in the presence of a catalyst can yield the desired compound . The reaction typically requires specific temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce alcohol derivatives
Applications De Recherche Scientifique
3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can form additional hydrogen bonds. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Dimethylamino-1-arylpropenones: These compounds share the dimethylamino group and have similar reactivity but differ in their overall structure and applications.
N,N-Dimethyl enaminones: These compounds also contain the dimethylamino group and are used as building blocks for synthesizing heterocyclic systems.
Uniqueness
3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one is unique due to its specific combination of functional groups and the cyclopentene ring structure
Propriétés
Numéro CAS |
38222-35-4 |
|---|---|
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
3-(dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H13NO3/c1-8(12)4-5(9(2)3)6(10)7(8)11/h10,12H,4H2,1-3H3 |
Clé InChI |
ZJSXJPWKRFTYCX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C(C1=O)O)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


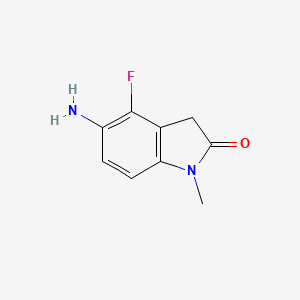
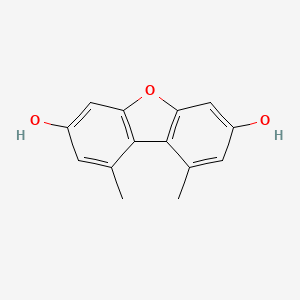
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)

![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
